molecular formula C11H13ClF3N B8600269 2-(4-Chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethylamine

2-(4-Chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethylamine

Cat. No. B8600269
M. Wt: 251.67 g/mol
InChI Key: UIHNCPNVRVPJMG-UHFFFAOYSA-N
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Patent
US07244728B2

Procedure details

5.70 g (20 mmol) N-[2-(4-chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide and 3.00 g potassium hydroxide are stirred overnight at 140° C. in 20 mL ethyleneglycol. The reaction mixture is combined with water and repeatedly extracted with dichloromethane. The combined organic phases are washed with water, dried with sodium sulphate and evaporated down. The residue is filtered through a short column containing silica gel (eluant: dichloromethane/methanol/ammonia=9:1:0.1).
Name
N-[2-(4-chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[C:4]([C:15]([F:18])([F:17])[F:16])[CH:3]=1.[OH-].[K+].O>C(O)CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[C:4]([C:15]([F:16])([F:17])[F:18])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-[2-(4-chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
5.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC(C)(C)NC=O)C(F)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
FILTRATION
Type
FILTRATION
Details
The residue is filtered through a short column
ADDITION
Type
ADDITION
Details
containing silica gel (eluant: dichloromethane/methanol/ammonia=9:1:0.1)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)CC(C)(C)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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